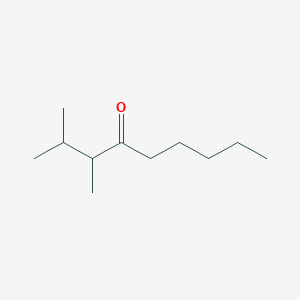
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazines This compound is characterized by the presence of a cyclohexylsulfanyl group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with cyclohexylthiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Cyanuric chloride and cyclohexylthiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Cyanuric chloride is dissolved in an appropriate solvent (e.g., dichloromethane), and cyclohexylthiol is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazine ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The cyclohexylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its inhibitory activity against certain enzymes.
1,2,4-triazine-3,5(2H,4H)-dione: A parent compound with various derivatives having different biological activities.
6-thioxo-1,2,4-triazine-3,5(2H,4H)-dione: Exhibits similar chemical properties but with a thioxo group instead of a sulfanyl group.
Uniqueness
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to other similar compounds.
Propriétés
Numéro CAS |
91674-20-3 |
|---|---|
Formule moléculaire |
C9H13N3O2S |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
6-cyclohexylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O2S/c13-7-8(11-12-9(14)10-7)15-6-4-2-1-3-5-6/h6H,1-5H2,(H2,10,12,13,14) |
Clé InChI |
RKDNTUCPZMXXNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC2=NNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


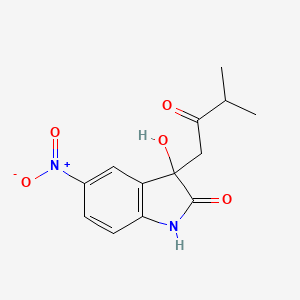
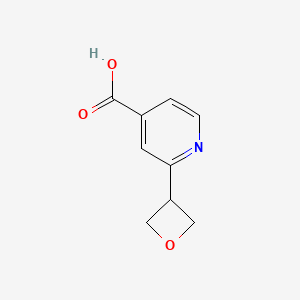

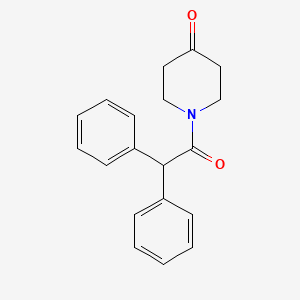
![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)

![Diethyl[(3,4-dimethylphenyl)amino]propanedioate](/img/structure/B13999499.png)
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
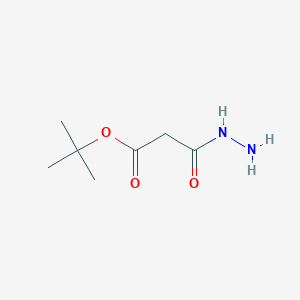
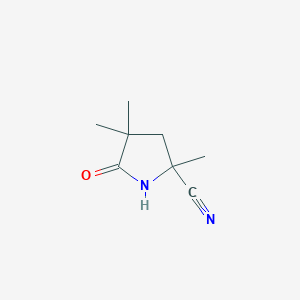
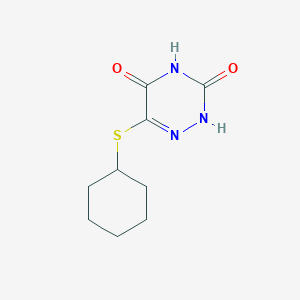
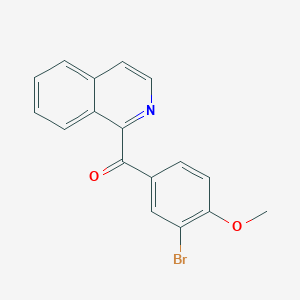
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
